An In-Depth Technical Guide to 3-Nitro-5-(trifluoromethyl)aniline (CAS Number: 401-94-5)
An In-Depth Technical Guide to 3-Nitro-5-(trifluoromethyl)aniline (CAS Number: 401-94-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 3-Nitro-5-(trifluoromethyl)aniline. It includes detailed information on its properties, synthesis, purification, and analytical characterization. This document also explores its potential biological significance and provides detailed experimental protocols and visual workflows to support research and development activities.
Chemical and Physical Properties
3-Nitro-5-(trifluoromethyl)aniline is a substituted aniline derivative containing both a nitro group and a trifluoromethyl group. These functional groups significantly influence its chemical reactivity and physical properties.
Table 1: Chemical and Physical Properties of 3-Nitro-5-(trifluoromethyl)aniline
| Property | Value | Source(s) |
| CAS Number | 401-94-5 | [1] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [1] |
| Molecular Weight | 206.12 g/mol | [1] |
| IUPAC Name | 3-Nitro-5-(trifluoromethyl)aniline | [1] |
| Appearance | Yellow powder | [1] |
| Melting Point | 77.5-83.5 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Insoluble in water. Soluble in many organic solvents. | [2][3] |
| SMILES | NC1=CC(=CC(=C1)C(F)(F)F)--INVALID-LINK--=O | [1] |
| InChI Key | LTVWXWWSCLXXAT-UHFFFAOYSA-N | [1] |
Synthesis and Purification
A plausible and efficient method for the synthesis of 3-Nitro-5-(trifluoromethyl)aniline is the selective reduction of one nitro group of a corresponding dinitro precursor, such as 3,5-dinitrobenzotrifluoride. This approach offers good control over the final product.[2][4][5][6][7]
Experimental Protocol: Synthesis via Selective Reduction
This protocol describes the selective reduction of 3,5-dinitrobenzotrifluoride to yield 3-Nitro-5-(trifluoromethyl)aniline.
Materials:
-
3,5-Dinitrobenzotrifluoride
-
Sodium hydrosulfide (NaSH) or Ammonium sulfide ((NH₄)₂S)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirring apparatus, dissolve 3,5-dinitrobenzotrifluoride in ethanol.
-
Prepare a solution of the reducing agent (e.g., sodium hydrosulfide or ammonium sulfide) in water or aqueous ethanol.
-
Slowly add the reducing agent solution to the stirred solution of the dinitro compound at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water.
-
Acidify the aqueous mixture with hydrochloric acid to protonate the product.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Experimental Protocol: Purification by Recrystallization
The crude 3-Nitro-5-(trifluoromethyl)aniline can be purified by recrystallization to obtain a high-purity solid.[8][9][10]
Materials:
-
Crude 3-Nitro-5-(trifluoromethyl)aniline
-
Recrystallization solvent (e.g., ethanol/water mixture, hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Select a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol/water or hexane/ethyl acetate mixtures.[3]
-
In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for a period of time.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Analytical Characterization
The identity and purity of 3-Nitro-5-(trifluoromethyl)aniline can be confirmed using various analytical techniques, including spectroscopic and chromatographic methods.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 3-Nitro-5-(trifluoromethyl)aniline
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The amino protons would likely appear as a broad singlet. The exact chemical shifts and coupling patterns depend on the solvent and other substituents. |
| ¹³C NMR | Aromatic carbons would show signals in the range of δ 110-160 ppm. The carbon attached to the trifluoromethyl group would be split into a quartet due to coupling with the fluorine atoms. |
| FT-IR (cm⁻¹) | Characteristic peaks would include N-H stretching of the amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-F stretching of the trifluoromethyl group (around 1100-1300 cm⁻¹). |
Chromatographic Methods
Table 3: General Parameters for Chromatographic Analysis
| Method | Column | Mobile Phase/Carrier Gas | Detector | Typical Application | Source(s) |
| HPLC | C18 reverse-phase column | Acetonitrile/Water gradient | UV-Vis | Purity assessment, quantification | [19][20] |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer (EI mode) | Identification of volatile impurities, structural elucidation | [21] |
Biological Significance and Signaling Pathways
While specific biological signaling pathways for 3-Nitro-5-(trifluoromethyl)aniline are not extensively documented, the presence of the nitroaromatic and trifluoromethyl moieties suggests potential interactions with cellular systems.
Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems, which can lead to the formation of reactive intermediates.[6][22][23] These intermediates can interact with cellular macromolecules like DNA and proteins, potentially leading to cytotoxic or mutagenic effects.[4][5] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, which can influence its bioavailability and interaction with biological targets.
The following diagram illustrates a conceptual signaling pathway that could be initiated by a nitroaromatic compound, leading to cellular stress and response.
Caption: Conceptual signaling pathway of a nitroaromatic compound.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of 3-Nitro-5-(trifluoromethyl)aniline.[24][25][26][27][28]
Caption: Workflow for synthesis and analysis.
Safety Information
3-Nitro-5-(trifluoromethyl)aniline is a chemical that should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.[2][29][30][31]
Table 4: General Safety Information
| Hazard | Precaution |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[29] |
| Irritation | May cause skin, eye, and respiratory tract irritation.[31] |
| Environmental | Harmful to aquatic life with long-lasting effects. |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[2][29] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[2] |
This technical guide is intended for informational purposes for research and development professionals. All procedures should be carried out by trained individuals in a suitable laboratory environment with appropriate safety precautions in place.
References
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- 23. The use of nitroaromatic compounds as hypoxic cell radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chemical Material Synthesis Process Diagram | EdrawMax Templates [edrawmax.com]
- 25. shutterstock.com [shutterstock.com]
- 26. online.visual-paradigm.com [online.visual-paradigm.com]
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